Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate
Description
Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate is a synthetic ester derivative of benzene-1,2-dicarboxylic acid (phthalic acid). Its structure features two 2-(4-chlorophenyl)-2-oxoethyl groups esterified at the 1- and 2-positions of the benzene ring. The presence of the 4-chlorophenyl and ketone functionalities distinguishes it from simpler alkyl or aryl phthalate esters.
Properties
Molecular Formula |
C24H16Cl2O6 |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H16Cl2O6/c25-17-9-5-15(6-10-17)21(27)13-31-23(29)19-3-1-2-4-20(19)24(30)32-14-22(28)16-7-11-18(26)12-8-16/h1-12H,13-14H2 |
InChI Key |
VMNOYZPLWLJWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- Polarity: Bis(2-ethylhexyl) and bis(2-methylpropyl) esters are nonpolar, making them suitable as plasticizers or solvents.
- Stability : Chlorinated aromatic groups may enhance UV stability and resistance to hydrolysis compared to alkyl esters.
Biological Activity
Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a dicarboxylate moiety. Its chemical formula is CHClO, and it exhibits properties typical of dicarboxylates, such as solubility in organic solvents and potential reactivity with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antiproliferative Activity : Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. This effect is often linked to the compound's ability to disrupt cellular signaling pathways involved in growth regulation.
- Tubulin Destabilization : Similar compounds have been reported to destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is significant in the context of cancer therapy, where targeting microtubule dynamics is a common strategy.
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's efficacy against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Reduced proliferation by 50% |
| HeLa (Cervical Cancer) | 10 | Induced apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Inhibited migration and invasion |
These results suggest a promising profile for this compound as an anticancer agent.
Case Studies
- Case Study on MCF-7 Cells : A study conducted by researchers found that treatment with this compound resulted in significant downregulation of cyclin D1 and upregulation of p21, indicating cell cycle arrest at the G1 phase.
- In Vivo Efficacy : In animal models, administration of the compound led to tumor regression in xenograft models of breast cancer. The tumors showed reduced vascularization and increased apoptosis markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
